molecular formula C7H10N2O B11773268 2-Methyl-6-oxopiperidine-3-carbonitrile

2-Methyl-6-oxopiperidine-3-carbonitrile

Cat. No.: B11773268
M. Wt: 138.17 g/mol
InChI Key: QHIXHBVTXVWUOW-UHFFFAOYSA-N
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Description

2-Methyl-6-oxopiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H10N2O It is a piperidine derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxopiperidine-3-carbonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of cyanoacetamide derivatives with the sodium salt of 2-formylcyclopentanone in boiling ethanol . This reaction yields the desired piperidine derivative through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-Methyl-6-oxopiperidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxopiperidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-oxopiperidine-3-carbonitrile
  • 2-Methyl-5-oxopiperidine-3-carbonitrile
  • 2-Methyl-6-oxopiperidine-4-carbonitrile

Uniqueness

2-Methyl-6-oxopiperidine-3-carbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-methyl-6-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-3H2,1H3,(H,9,10)

InChI Key

QHIXHBVTXVWUOW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(=O)N1)C#N

Origin of Product

United States

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